H-HoArg-OH

Amino Acid Transport CAT1 Transporter Pharmacokinetics

Quantifying low-abundance H-HoArg-OH in plasma via LC-MS/MS is hampered by interference from abundant structural analogs like L-Arginine and ADMA. This non-proteinogenic amino acid solves that challenge as a validated analytical standard and selective biochemical probe. • Enables simultaneous LC-MS/MS quantification of H-HoArg-OH, L-Arginine, ADMA, and SDMA for cardiovascular risk stratification. • Uniquely inhibits bone/liver alkaline phosphatase isoforms while sparing intestinal/placental forms - a selectivity absent in L-Arginine. • Serves as a CAT1 transporter substrate with a defined KM of 175 ± 7 µM for competition assay design. Supplied with rigorous analytical QC, supporting reproducible results from bench to publication.

Molecular Formula C7H16N4O2
Molecular Weight 188.23 g/mol
CAS No. 13094-78-5
Cat. No. B7826725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-HoArg-OH
CAS13094-78-5
Molecular FormulaC7H16N4O2
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CC(C(=O)O)N
InChIInChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1
InChIKeyQUOGESRFPZDMMT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.639e+005 mg/L @ 25 °C (est)

H-HoArg-OH Procurement Guide


H-HoArg-OH, also known as L-Homoarginine, is a non-proteinogenic amino acid homolog of L-Arginine, characterized by an additional methylene group in its carbon backbone [1]. This compound is naturally occurring and serves as an endogenous, protective biomarker for cardiovascular and all-cause mortality [2]. It acts as a substrate for nitric oxide synthase (NOS) and is a potent, organ-specific inhibitor of human bone and liver alkaline phosphatase, while showing minimal activity against intestinal and placental isoforms [3].

H-HoArg-OH: Why Analogs Cannot Substitute


Substituting H-HoArg-OH with its closest structural analogs, such as L-Arginine or Asymmetric Dimethylarginine (ADMA), is scientifically invalid due to their antagonistic physiological roles and distinct biochemical behaviors. While L-Arginine is a high-affinity NOS substrate, H-HoArg-OH is a less efficient substrate that also uniquely inhibits arginase, thereby increasing L-Arginine bioavailability for NO production [1]. In stark contrast, ADMA and L-NMMA are potent NOS inhibitors, not substrates, and are positively associated with disease risk [2]. Furthermore, in models of renal failure, H-HoArg-OH plasma levels decrease, while ADMA levels typically increase, demonstrating a crucial inverse relationship [3].

H-HoArg-OH Quantitative Evidence


CAT1 Transporter Uptake Affinity

In a direct head-to-head comparison using HEK293 cells overexpressing human CAT1 transporter, H-HoArg-OH demonstrated a lower affinity compared to L-Arginine, which is a crucial distinction for predicting cellular uptake and competition in physiological systems. The apparent KM for H-HoArg-OH was 175 ± 7 µM [1]. For L-Arginine, reported apparent KM values for CAT1 range from 100 to 519 μM, depending on the model [2].

Amino Acid Transport CAT1 Transporter Pharmacokinetics

Alkaline Phosphatase Isoform Inhibition

H-HoArg-OH exhibits starkly different organ-specific inhibition of alkaline phosphatase compared to the reference molecule L-Arginine. H-HoArg-OH is a strong inhibitor of human bone and liver alkaline phosphatase but has virtually no effect on intestinal and placental alkaline phosphatases . In contrast, L-Arginine's inhibitory profile is inverted; it inhibits intestinal and placental alkaline phosphatases but not the liver and bone enzymes .

Alkaline Phosphatase Enzyme Inhibition Organ-Specificity

Mortality Risk: Inverse vs. Direct Association

Meta-analysis of observational studies involving 11,964 participants demonstrates a strong inverse association between circulating H-HoArg-OH and all-cause mortality (Hazard Ratio [HR] = 0.64, 95% CI: 0.57-0.73) [1]. This means higher H-HoArg-OH levels are protective. In contrast, ADMA is positively associated with mortality in critically ill patients, meaning higher levels indicate greater risk [2].

Cardiovascular Risk Biomarker Mortality Prediction

Plasma Concentration in Healthy Humans

A validated LC-MS/MS method determined the mean plasma concentration of H-HoArg-OH in a cohort of 136 healthy humans to be 2.5 ± 1.0 μmol/L [1]. This provides a crucial quantitative baseline for comparing H-HoArg-OH levels in disease states. For context, methylarginines like ADMA and SDMA typically circulate in the nM-range [2].

Analytical Chemistry Reference Ranges Clinical Biochemistry

H-HoArg-OH Research & Industrial Applications


Cardiovascular Risk Differentiation

Procure H-HoArg-OH as an analytical standard for LC-MS/MS-based quantification in plasma or serum samples. Given its strong, inverse association with all-cause and cardiovascular mortality (HR=0.64) [1], low concentrations serve as an independent, protective risk marker. This application is supported by established LC-MS/MS methods that can simultaneously quantify H-HoArg-OH alongside related metabolites like L-Arginine, ADMA, and SDMA [2].

CAT1-Mediated Cellular Uptake Studies

Utilize H-HoArg-OH as a selective substrate to probe the kinetics of the CAT1 transporter. Its defined KM of 175 ± 7 µM for CAT1 [1] enables precise experimental design for competition assays with L-Arginine. This is critical for research on amino acid transport in endothelial cells, kidney, and other tissues where CAT1 is a key regulator of NO bioavailability.

Bone/Liver Alkaline Phosphatase Inhibition

Employ H-HoArg-OH as a tool compound to selectively inhibit bone and liver alkaline phosphatase activity in vitro, while leaving intestinal and placental isoforms unaffected [1]. This specific inhibitory profile is not offered by L-Arginine and is invaluable for deconvoluting the roles of different alkaline phosphatase isoforms in complex biological samples or for developing isoform-specific assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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